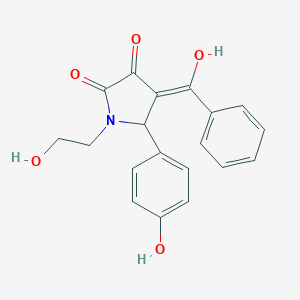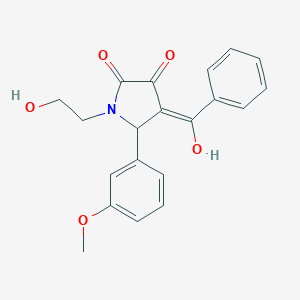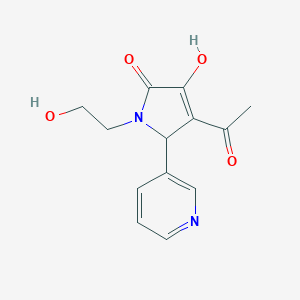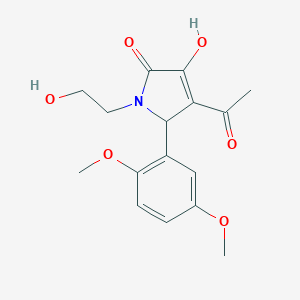![molecular formula C21H24N2O3 B247160 N-[1-(4-isopropoxybenzyl)-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B247160.png)
N-[1-(4-isopropoxybenzyl)-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-isopropoxybenzyl)-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide, commonly known as 4-isopropoxybenzyl-acetamide (4-IBA), is a synthetic compound with a molecular formula of C21H24N2O3. It belongs to the family of indole derivatives and is widely used in scientific research for its diverse applications.
Mécanisme D'action
The mechanism of action of N-[1-(4-isopropoxybenzyl)-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide involves the activation of auxin signaling pathways in plants. It binds to the auxin receptors and promotes the expression of auxin-responsive genes, leading to the regulation of various physiological processes such as cell division, elongation, and differentiation.
Biochemical and Physiological Effects:
N-[1-(4-isopropoxybenzyl)-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide has been shown to have various biochemical and physiological effects on plants. It promotes root development, increases the number and length of lateral roots, and enhances the uptake of nutrients from the soil. It also increases the chlorophyll content, photosynthetic rate, and biomass production of plants, leading to improved crop yields.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[1-(4-isopropoxybenzyl)-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide in lab experiments is its high efficacy and specificity in promoting plant growth and development. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using N-[1-(4-isopropoxybenzyl)-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide is its potential toxicity at high concentrations, which can lead to adverse effects on plant growth and development.
Orientations Futures
There are several future directions for the use of N-[1-(4-isopropoxybenzyl)-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide in scientific research. One of the areas of interest is the development of novel formulations and delivery systems for N-[1-(4-isopropoxybenzyl)-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide, which can enhance its efficacy and reduce its toxicity. Another area of research is the identification of new targets and pathways for N-[1-(4-isopropoxybenzyl)-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide, which can broaden its applications in plant growth and development. Additionally, there is a need for more studies on the long-term effects of N-[1-(4-isopropoxybenzyl)-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide on plant growth and development, as well as its potential impact on the environment.
In conclusion, 4-isopropoxybenzyl-acetamide (N-[1-(4-isopropoxybenzyl)-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide) is a synthetic compound with diverse applications in scientific research. Its mechanism of action involves the activation of auxin signaling pathways in plants, leading to various biochemical and physiological effects. While it has several advantages for lab experiments, there are also limitations and potential risks associated with its use. Further research is needed to explore its full potential and ensure its safe and effective use in scientific research.
Méthodes De Synthèse
The synthesis of N-[1-(4-isopropoxybenzyl)-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide involves the reaction between 4-isopropoxybenzaldehyde and methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylate in the presence of a base and a catalyst. The reaction results in the formation of N-[1-(4-isopropoxybenzyl)-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide as the final product, which can be purified using various techniques such as column chromatography, recrystallization, and distillation.
Applications De Recherche Scientifique
N-[1-(4-isopropoxybenzyl)-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide has been extensively used in scientific research for its diverse applications. It has been used as a growth regulator for various plant species, including rice, maize, and soybean. It has also been used as a rooting hormone for plant cuttings, and as a stress reliever for plants under adverse environmental conditions.
Propriétés
Formule moléculaire |
C21H24N2O3 |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
N-[7-methyl-2-oxo-1-[(4-propan-2-yloxyphenyl)methyl]-3H-indol-3-yl]acetamide |
InChI |
InChI=1S/C21H24N2O3/c1-13(2)26-17-10-8-16(9-11-17)12-23-20-14(3)6-5-7-18(20)19(21(23)25)22-15(4)24/h5-11,13,19H,12H2,1-4H3,(H,22,24) |
Clé InChI |
RECVFHJWORESAP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=C1N(C(=O)C2NC(=O)C)CC3=CC=C(C=C3)OC(C)C |
SMILES canonique |
CC1=C2C(=CC=C1)C(C(=O)N2CC3=CC=C(C=C3)OC(C)C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4E)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B247084.png)





![ethyl 4-(4-(3-hydroxyphenyl)-6-oxo-3-(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247091.png)
![ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247094.png)
![ethyl 4-(3-(2-furyl)-6-oxo-4-(3-pyridinyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247097.png)
![ethyl 4-(3-(2-furyl)-4-(4-hydroxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247098.png)
![ethyl 4-(3-(2-furyl)-6-oxo-4-(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247099.png)
![ethyl 4-(4-(4-ethoxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247100.png)